2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Overview
Description
2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that features a piperidine ring, a dimethylbenzoyl group, and a tetrahydrocinnolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylbenzoyl Group: The dimethylbenzoyl group is introduced via acylation reactions using reagents such as 3,5-dimethylbenzoyl chloride.
Formation of the Tetrahydrocinnolinone Moiety: This involves cyclization reactions to form the tetrahydrocinnolinone structure.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound may be used in studies involving receptor binding and enzyme inhibition.
Industry: It can serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
Cinnolinone Derivatives: Compounds with the cinnolinone structure may have comparable pharmacological properties.
Uniqueness
2-{[1-(3,5-Dimethylbenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[1-(3,5-dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-11-17(2)13-20(12-16)23(28)25-9-7-18(8-10-25)15-26-22(27)14-19-5-3-4-6-21(19)24-26/h11-14,18H,3-10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYKJLQGJOJFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CN3C(=O)C=C4CCCCC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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